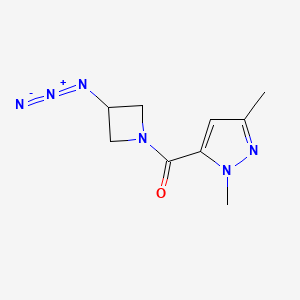
(3-azidoazetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
Overview
Description
(3-azidoazetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone, also known as 3-azido-1-methyl-3-pyrazol-5-yl-1-azetidinone, is an important organic compound used for a variety of scientific applications. This compound has been studied extensively in the fields of biochemistry, pharmacology, and toxicology due to its unique chemical structure and potential applications in the laboratory. In
Scientific Research Applications
Antimicrobial and Anticancer Properties
A series of compounds, including (3-azidoazetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone derivatives, have been explored for their potential antimicrobial and anticancer activities. Research has revealed that certain derivatives exhibit significant in vitro antimicrobial and anticancer properties. For instance, a study demonstrated that some synthesized compounds showcased higher anticancer activity compared to the reference drug doxorubicin, and most of the new compounds displayed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
CNS Depressant and Anticonvulsant Effects
Compounds structurally related to (3-azidoazetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone have been synthesized and assessed for their central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low level of acute toxicity. Some derivatives have also shown potential antipsychotic effects. The series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, in particular, has been studied in detail, demonstrating significant CNS depressant activity and potential as antipsychotic agents (Butler, Wise, & Dewald, 1984).
Antibacterial, Antioxidant, and Anticancer Activities
The pyrazole moiety and its derivatives, including (3-azidoazetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone, are known for their extensive use in organic synthesis due to their biological and pharmacological activities. Recent investigations into substituted pyrazoles have highlighted their moderate antibacterial and antioxidant activities. Moreover, these studies have utilized molecular docking analysis to further understand the interactions at a molecular level, potentially leading to the development of new therapeutic agents (Lynda, 2021).
Antitumor and Antiviral Activities
Another intriguing aspect of these derivatives is their antitumor and antiviral activities. Research has shown that structural variations in these compounds can significantly influence their biological properties, allowing for the tuning of their activities towards specific biological targets. This includes the inhibition of tubulin polymerization, a key mechanism in antitumor activity. Such studies offer insights into the structural requirements for biological activity and pave the way for the design of new therapeutic agents (Jilloju et al., 2021).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds. Pyrazole derivatives have been associated with a wide range of biological activities, such as anti-inflammatory, antibacterial, antitumor, antipyretic, antiviral, and antioxidant activities .
Biochemical Pathways
Without specific information on this compound, it’s difficult to predict the exact biochemical pathways it might affect. Many pyrazole derivatives are known to interact with enzymes, receptors, and other proteins, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. These properties are highly dependent on the compound’s chemical structure and can be influenced by factors such as its size, polarity, and stability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound were to act as an inhibitor for a particular enzyme, the result could be a decrease in the production of certain metabolites .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and ability to reach its target .
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-6-3-8(14(2)12-6)9(16)15-4-7(5-15)11-13-10/h3,7H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXONTSDMKLEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-azidoazetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



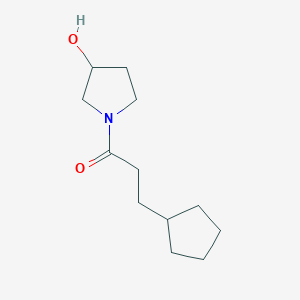
![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)

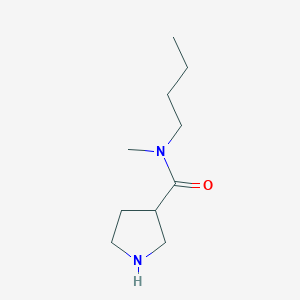
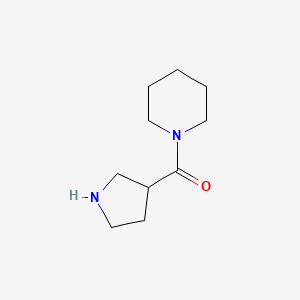

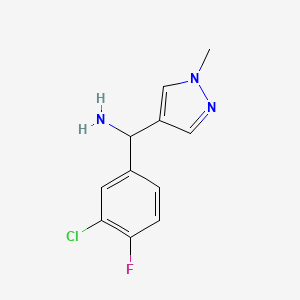

![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)


